4-[2-(4-Methoxyphenyl)ethenyl]phenol
Description
4-[2-(4-Methoxyphenyl)ethenyl]phenol is a stilbene-derived compound characterized by a phenol group linked via an ethenyl bridge to a 4-methoxyphenyl moiety. Its structure (Fig. 1) enables π-π stacking interactions and hydrogen bonding, making it relevant in supramolecular chemistry and bioactive agent design .
Adapting this method, 4-[2-(4-Methoxyphenyl)ethenyl]phenol could be synthesized from 4-hydroxybenzaldehyde and 4-methoxyphenylmethyl precursors.
Properties
Molecular Formula |
C15H14O2 |
|---|---|
Molecular Weight |
226.27 g/mol |
IUPAC Name |
4-[2-(4-methoxyphenyl)ethenyl]phenol |
InChI |
InChI=1S/C15H14O2/c1-17-15-10-6-13(7-11-15)3-2-12-4-8-14(16)9-5-12/h2-11,16H,1H3 |
InChI Key |
KKYPOVJDPNCJMJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC2=CC=C(C=C2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-Methoxyphenyl)ethenyl]phenol typically involves the reaction of 4-methoxybenzaldehyde with phenol in the presence of a base, such as sodium hydroxide, under reflux conditions . The reaction proceeds through a condensation mechanism, forming the desired product with high purity.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis method, ensuring the reaction conditions are optimized for large-scale production. This includes controlling the temperature, reaction time, and the concentration of reactants to achieve maximum yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[2-(4-Methoxyphenyl)ethenyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The double bond in the ethenyl group can be reduced to form the corresponding alkane.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) are commonly used.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
4-[2-(4-Methoxyphenyl)ethenyl]phenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[2-(4-Methoxyphenyl)ethenyl]phenol involves its interaction with various molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the methoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Table 1: Comparison of Structural Analogs
Key Findings and Structure-Activity Relationships (SAR)
Substituent Effects: Methoxy Groups: The para-methoxy group in 4-[2-(4-Methoxyphenyl)ethenyl]phenol enhances electron-donating capacity, improving antioxidant activity. However, pterostilbene’s 3,5-dimethoxy substitution increases kT by 50% compared to the mono-methoxy analog .
Core Structure Influence: Triazole vs. Imidazole: Triazole-containing analogs (e.g., 1h) show potent activity, whereas imidazole derivatives (e.g., 2-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazole) lack efficacy, highlighting the importance of heterocycle choice . Phenol vs. Benzonitrile: The phenol group in 4-[2-(4-Methoxyphenyl)ethenyl]phenol facilitates hydrogen bonding, critical for singlet oxygen quenching, while benzonitrile termini (as in 1c) enhance cellular uptake .
Bioactivity Context: Antioxidant vs. Cytotoxic: Methylation (e.g., pterostilbene) improves antioxidant activity but may reduce cytotoxicity due to decreased polarity. Conversely, polar groups like nitriles or phenols balance solubility and target binding .
Biological Activity
4-[2-(4-Methoxyphenyl)ethenyl]phenol, also known as 4-(2-(4-methoxyphenyl)ethenyl)phenol, is an organic compound with the molecular formula C15H14O2 and a molecular weight of approximately 230.27 g/mol. This compound has garnered interest due to its antioxidant , antimicrobial , and anticancer properties, making it a subject of extensive research in various biological contexts.
Chemical Structure
The structural uniqueness of 4-[2-(4-Methoxyphenyl)ethenyl]phenol lies in its combination of a phenolic group and a methoxy-substituted phenyl group, linked by an ethylene moiety. This configuration enhances its chemical reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C15H14O2 |
| Molecular Weight | 230.27 g/mol |
| Key Functional Groups | Phenolic, Methoxy |
Antioxidant Properties
Research indicates that 4-[2-(4-Methoxyphenyl)ethenyl]phenol exhibits significant antioxidant activity. This is attributed to its ability to scavenge free radicals and inhibit lipid peroxidation, which is crucial in preventing oxidative stress-related cellular damage. The compound's antioxidant potential has been assessed through various assays, including DPPH and ABTS radical scavenging tests.
Antimicrobial Activity
The compound has demonstrated notable antimicrobial properties against a range of pathogens, including bacteria and fungi. Studies have shown that it effectively inhibits the growth of Staphylococcus aureus and Escherichia coli, making it a potential candidate for developing new antimicrobial agents.
Anticancer Activity
In vitro studies have indicated that 4-[2-(4-Methoxyphenyl)ethenyl]phenol possesses anticancer properties, particularly against several cancer cell lines such as MCF-7 (breast cancer), HepG2 (hepatoma), and SH-SY5Y (neuroblastoma). The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest in cancer cells.
The biological activities of 4-[2-(4-Methoxyphenyl)ethenyl]phenol are mediated through several mechanisms:
- Antioxidant Mechanism : By neutralizing reactive oxygen species (ROS), it protects cellular components from oxidative damage.
- Antimicrobial Mechanism : The compound disrupts microbial cell membranes and inhibits essential metabolic pathways.
- Anticancer Mechanism : It triggers apoptotic pathways in cancer cells by modulating key signaling molecules involved in cell survival and proliferation.
Case Studies
- Antioxidant Study : A study published in F1000Research evaluated the antioxidant capacity of various phenolic compounds, including 4-[2-(4-Methoxyphenyl)ethenyl]phenol. The results showed that this compound had a higher radical scavenging ability compared to traditional antioxidants like ascorbic acid .
- Antimicrobial Efficacy : In a comparative study on antimicrobial agents, 4-[2-(4-Methoxyphenyl)ethenyl]phenol exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria, highlighting its potential as a natural preservative in food products .
- Cancer Cell Line Study : Research conducted on MCF-7 breast cancer cells demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating potent anticancer activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
